molecular formula C16H21N3O B7514184 N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide

N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide

Cat. No. B7514184
M. Wt: 271.36 g/mol
InChI Key: XTFMOCLCDBAVGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It was first synthesized in 1987 by Dr. Kenneth Jacobson and his team at the National Institutes of Health (NIH) in the United States. Since then, DPCPX has been widely studied for its potential therapeutic applications in various diseases.

Mechanism of Action

N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide acts as a selective antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed throughout the body. Adenosine A1 receptors are involved in various physiological processes, including regulation of heart rate, blood pressure, and neurotransmitter release. By blocking the adenosine A1 receptor, N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide inhibits the downstream signaling pathways that are involved in these physiological processes.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide has been shown to have various biochemical and physiological effects in different tissues and organs. In the heart, N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide reduces ischemic injury and improves cardiac function by inhibiting the adenosine A1 receptor-mediated signaling pathways that are involved in myocardial infarction. In the brain, N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide has neuroprotective effects and improves cognitive function by inhibiting the adenosine A1 receptor-mediated signaling pathways that are involved in neurodegeneration. In cancer, N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide inhibits tumor growth and metastasis by inhibiting the adenosine A1 receptor-mediated signaling pathways that are involved in angiogenesis and tumor cell proliferation.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide in lab experiments include its high selectivity and potency for the adenosine A1 receptor, which allows for specific inhibition of this receptor without affecting other receptors. However, the limitations of using N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide in lab experiments include its low solubility and stability, which can affect its efficacy and reproducibility.

Future Directions

There are several future directions for research on N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide, including:
1. Development of novel N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide analogs with improved solubility and stability for better efficacy and reproducibility.
2. Investigation of the potential therapeutic applications of N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide in other diseases, such as diabetes, obesity, and inflammation.
3. Elucidation of the molecular mechanisms underlying the neuroprotective and cognitive-enhancing effects of N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide in the brain.
4. Exploration of the potential synergistic effects of N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide with other drugs or therapies in the treatment of cancer.
In conclusion, N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide is a selective antagonist of the adenosine A1 receptor that has been extensively studied for its potential therapeutic applications in various diseases. Its mechanism of action involves inhibition of the adenosine A1 receptor-mediated signaling pathways that are involved in various physiological processes. While N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide has advantages for lab experiments, it also has limitations that need to be addressed. There are several future directions for research on N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide, which may lead to the development of novel therapies for various diseases.

Synthesis Methods

The synthesis of N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide involves several steps, including the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate to form 2,4-dimethyl-1-phenyl-1,2-dihydropyrazole-3,5-dicarboxylic acid ethyl ester. This compound is then reacted with methyl isobutyl ketone and ammonium acetate to form N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide.

Scientific Research Applications

N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, neurological disorders, and cancer. In cardiovascular diseases, N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide has been shown to reduce ischemic injury and improve cardiac function. In neurological disorders, N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide has been shown to have neuroprotective effects and improve cognitive function. In cancer, N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide has been shown to inhibit tumor growth and metastasis.

properties

IUPAC Name

N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c1-10(2)15-13(9-19(5)18-15)16(20)17-14-7-6-11(3)8-12(14)4/h6-10H,1-5H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTFMOCLCDBAVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CN(N=C2C(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide

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